Benzyl-3-methylpyridinium chloride
Description
Benzyl-3-methylpyridinium chloride is a pyridinium-based ionic compound characterized by a benzyl group attached to the nitrogen atom of the pyridinium ring and a methyl group at the 3-position. Such quaternary ammonium salts are often utilized in organic synthesis, catalysis, and as ionic liquids due to their tunable physicochemical properties . However, the provided evidence lacks direct structural or property data for this specific compound, necessitating inferences from related derivatives.
Properties
CAS No. |
16214-99-6 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-benzyl-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZTRFNCRMTSVCAY-UHFFFAOYSA-M |
SMILES |
CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
Other CAS No. |
16214-99-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Aminocarbonyl)-1-benzylpyridinium Chloride
- Structure: Features a benzyl group at the 1-position and an aminocarbonyl (-CONH₂) group at the 3-position of the pyridinium ring .
- Molecular Formula : C₁₃H₁₃ClN₂O (inferred from IUPAC name).
- Key Differences: The aminocarbonyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in Benzyl-3-methylpyridinium chloride. Reactivity: The electron-withdrawing -CONH₂ group may reduce the stability of the pyridinium ring under basic conditions compared to the electron-donating methyl group.
[3-(Benzoyl)-1-methylpiperidin-1-ium-3-yl] 2-Chlorobenzoate Chloride
- Structure : A piperidinium derivative with benzoyl and 2-chlorobenzoate substituents .
- Molecular Formula: C₂₀H₂₁Cl₂NO₃.
- Molecular Weight : 394.292 g/mol.
- Key Differences :
- Ring Type : Piperidinium (6-membered) vs. pyridinium (aromatic 6-membered). The aromaticity of pyridinium salts confers greater thermal stability.
- Substituents : The presence of a chlorobenzoate ester in this compound introduces steric hindrance and hydrolytic sensitivity, unlike the simpler methyl group in this compound.
Other Pyridinium Salts
- General Trends :
- Solubility : Benzyl-substituted pyridinium salts are typically less water-soluble than hydroxyl- or carboxyl-substituted derivatives due to hydrophobic benzyl groups .
- Melting Points : Pyridinium chlorides with bulky substituents (e.g., benzyl) often exhibit higher melting points (>200°C) compared to aliphatic analogs, as seen in hygroscopic hydrochlorides (m.p. 254°C) from nitroaromatic derivatives .
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